4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Medicinal chemistry Fragment-based drug discovery Scaffold differentiation

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride (CAS 1394041-73-6) is a synthetic heterocyclic building block belonging to the thiazolone family, supplied as a hydrochloride salt with a molecular formula of C₄H₇ClN₂OS and a molecular weight of 166.63 g/mol. The compound features a 2,3-dihydro-1,3-thiazol-2-one core substituted at the 4-position with a primary aminomethyl group (–CH₂NH₂), a structural motif that embeds both a hydrogen-bond-donating amine and a hydrogen-bond-accepting carbonyl within a low-molecular-weight scaffold (free base MW 130.17).

Molecular Formula C4H7ClN2OS
Molecular Weight 166.63 g/mol
CAS No. 1394041-73-6
Cat. No. B1378301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
CAS1394041-73-6
Molecular FormulaC4H7ClN2OS
Molecular Weight166.63 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)S1)CN.Cl
InChIInChI=1S/C4H6N2OS.ClH/c5-1-3-2-8-4(7)6-3;/h2H,1,5H2,(H,6,7);1H
InChIKeyGESVTIZIQSIKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one Hydrochloride (CAS 1394041-73-6): Procurement-Grade Chemical Profile for Research Sourcing


4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride (CAS 1394041-73-6) is a synthetic heterocyclic building block belonging to the thiazolone family, supplied as a hydrochloride salt with a molecular formula of C₄H₇ClN₂OS and a molecular weight of 166.63 g/mol . The compound features a 2,3-dihydro-1,3-thiazol-2-one core substituted at the 4-position with a primary aminomethyl group (–CH₂NH₂), a structural motif that embeds both a hydrogen-bond-donating amine and a hydrogen-bond-accepting carbonyl within a low-molecular-weight scaffold (free base MW 130.17) . Its computed physicochemical properties—including a LogP of approximately −0.75 (free base) and a topological polar surface area of 55.12 Ų—place it in a favorable fragment-like property space for medicinal chemistry and chemical biology applications [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating handling in biological assay buffers and aqueous reaction media .

Why 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one Hydrochloride Cannot Be Casually Substituted: Structural and Functional Differentiation from Closest Analogs


Procurement decisions for thiazolone building blocks cannot rely on simple class-level interchangeability because the biological and physicochemical profile of each analog is exquisitely sensitive to the position, nature, and salt form of its substituents. The 4-aminomethyl substitution pattern on the 2,3-dihydro-1,3-thiazol-2-one core creates a unique vectorial geometry where the primary amine projects from the C-4 position of the thiazolone ring, generating a distinct hydrogen-bonding pharmacophore that differs fundamentally from the 4-aryl, 4-halomethyl, 4-(2-aminoethyl), or 5-aminomethyl constitutional isomers . In fragment-based drug discovery campaigns, thiazole and thiazolone fragments with amine substituents have been explicitly profiled as a focused library, revealing that subtle changes in substitution pattern produce marked differences in binding site complementarity and selectivity profiles [1]. Furthermore, the hydrochloride salt form confers aqueous solubility advantages over the free base (LogP ≈ −0.75 for the free base vs. LogD₇.₄ ≈ −1.76 for the salt), directly impacting experimental reproducibility in biochemical and cellular assays [2]. The quantitative evidence below articulates exactly where 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride differentiates from its closest procurement alternatives and why generic substitution introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence: 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one Hydrochloride vs. Procurement Alternatives


Structural Uniqueness: 4-Aminomethyl Substitution Pattern vs. 4-Aryl and 4-(2-Aminoethyl) Thiazolone Analogs

The 4-aminomethyl substitution on the 2,3-dihydro-1,3-thiazol-2-one core constitutes a structurally unique entry in the thiazolone chemical space. The target compound (free base CAS 1266832-09-0; IUPAC: 4-(aminomethyl)thiazol-2(3H)-one) bears a primary aminomethyl group directly attached to the C-4 carbon of the thiazolone ring . This contrasts sharply with the closest commercially available 4-substituted analogs: 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1095051-79-8) carries a bulky aromatic substituent (MW 195.21, LogP ≈ 2.5) that occupies substantially different chemical space, while 4-(2-aminoethyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1176761-56-0, MW 144.20) extends the amine by one additional methylene unit, altering the vector and flexibility of the hydrogen-bond-donating group . The constitutional isomer 2-amino-5-(aminomethyl)-4(5H)-thiazolone (MW 145.18) further illustrates the sensitivity of biological activity to substitution pattern: moving the aminomethyl group to the 5-position and introducing a 2-amino substituent fundamentally changes the tautomeric form and hydrogen-bonding network of the molecule [1]. In fragment-based drug discovery, thiazole fragments bearing amine substituents have been shown to exhibit differential binding to protein targets depending on the amine position and ring substitution, as demonstrated in a focused library of 49 fragment-sized thiazoles and thiadiazoles [2].

Medicinal chemistry Fragment-based drug discovery Scaffold differentiation

Solubility and Handling: Hydrochloride Salt vs. Free Base Physicochemical Differentiation

The hydrochloride salt form of 4-(aminomethyl)-2,3-dihydro-1,3-thiazol-2-one provides measurably superior aqueous solubility compared to the free base, a critical factor for biological assay preparation and reproducibility. The target compound (CAS 1394041-73-6, MW 166.63) is supplied as the HCl salt with a purity specification of 95% . The free base (CAS 1266832-09-0, MW 130.17) has a computed LogP of −0.75 and a LogD at pH 7.4 of approximately −1.76, indicating modest inherent hydrophilicity, but the hydrochloride counterion further increases aqueous solubility by promoting ionization of the aminomethyl group (computed pKa ~10.27) at physiologically relevant pH [1]. In contrast, the commonly sourced 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one analog (CAS 1095051-79-8) is supplied as the neutral free species with a significantly higher LogP (estimated ~2.5), requiring DMSO for solubilization (reported solubility: 65 mg/mL in DMSO) and potentially precipitating upon dilution into aqueous assay buffers . The hydrochloride salt form of the target compound eliminates the need for organic co-solvents in many aqueous applications, reducing solvent-induced assay artifacts and improving dose-response accuracy in biochemical and cell-based experiments.

Aqueous solubility Salt selection Assay compatibility

Synthetic Versatility: Reactive Aminomethyl Handle vs. Non-Functionalized and Halomethyl Thiazolone Analogs

The primary aminomethyl substituent at the C-4 position of the thiazolone core provides a versatile synthetic handle for amide bond formation, reductive amination, and urea/thiourea synthesis—reactivity that is absent in non-functionalized thiazolone analogs. The target compound can undergo nucleophilic substitution, acylation, and Schiff base formation at the primary amine, enabling rapid diversification into compound libraries . In contrast, the commercially available 4-(bromomethyl)thiazol-2(3H)-one (CAS 55002-65-8) provides a halomethyl handle suitable for nucleophilic displacement but lacks the direct hydrogen-bond-donating capacity of the primary amine and requires an additional synthetic step (e.g., azide substitution followed by reduction, or Gabriel synthesis) to install an amine functionality . The 4-aryl thiazolone analogs such as 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one lack a reactive pendant functional group entirely, limiting their utility to scaffold hopping or core replacement strategies rather than diversity-oriented synthesis . The known synthetic route for this compound class—involving the Mannich reaction of a thiazolidine derivative with formaldehyde and a primary amine under acidic conditions—further demonstrates the accessibility of the aminomethyl moiety for downstream derivatization .

Synthetic chemistry Amide coupling Building block utility

Rationale for Use as a Key Precursor in 2-Amino-4-(aminomethyl)thiazole-Derived Antitumor Agents

Although direct biological data for the target compound itself remain unpublished in the peer-reviewed literature, its core scaffold—4-(aminomethyl)thiazole—serves as the essential synthetic precursor for a reported series of 2-amino-4-(aminomethyl)thiazole-based derivatives with demonstrated antitumor activity. Liao, Huang, and Cheng (2023) reported the design, synthesis, cytotoxicity, and apoptosis-inducing activities of 2-amino-4-(aminomethyl)thiazole-based derivatives, establishing that the 4-aminomethylthiazole motif is a productive starting point for developing compounds with measurable anticancer activity [1]. The thiazolone oxidation state present in the target compound (C=O at position 2) provides a distinct electronic environment compared to the 2-aminothiazole series, potentially altering hydrogen-bonding patterns, tautomeric preferences, and metabolic stability. Class-level evidence further supports the relevance of aminothiazolone scaffolds: Quevedo et al. (2020) demonstrated that aminothiazolones can act as potent, selective, and cell-active inhibitors of the PIM kinase family, with lead compound OX01401 achieving an IC₅₀ of 15 nM against PIM1 and inhibiting proliferation of MV4-11 and K562 leukemic cell lines [2]. While the target compound is not OX01401 and no direct PIM inhibition data exist for it, the structural precedent establishes that the aminothiazolone chemotype is pharmacologically competent and that the 4-aminomethyl substitution pattern is a validated entry point for medicinal chemistry optimization.

Antitumor agents Cytotoxicity Lead optimization

Fragment-Like Physicochemical Profile: Compliance with Ro3 vs. Lead-Like 4-Aryl Thiazolone Analogs

The target compound's computed physicochemical properties place it firmly within fragment-like chemical space (Rule of Three: MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3), making it suitable for fragment-based screening campaigns where low-molecular-weight starting points with high ligand efficiency are preferred. The free base has MW 130.17, LogP −0.75, 2 hydrogen-bond donors, 2 hydrogen-bond acceptors, and only 1 rotatable bond [1]. In contrast, the commonly sourced 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one analog (MW 195.21, LogP est. ~2.5) exceeds the preferred fragment MW range and has higher lipophilicity, reducing its attractiveness as a fragment starting point due to increased risk of non-specific binding and lower ligand efficiency . The 4-(bromomethyl)thiazol-2(3H)-one analog, while also fragment-sized, carries a reactive alkyl bromide that can complicate fragment screening through non-specific covalent modification of proteins . A 2022 study specifically evaluated fragment-sized thiazoles and thiadiazoles for fragment-based drug discovery, concluding that thiazole fragments with amine substituents are particularly attractive due to their balanced physicochemical properties and synthetic tractability [2].

Fragment-based drug discovery Rule of Three Ligand efficiency

Procurement-Driven Application Scenarios for 4-(Aminomethyl)-2,3-dihydro-1,3-thiazol-2-one Hydrochloride


Fragment-Based Drug Discovery: A Low-Molecular-Weight, Rule-of-Three-Compliant Aminothiazolone Starting Point for Library Design

The target compound's fragment-like physicochemical profile (free base MW 130.17, LogP −0.75, 2 HBD, 2 HBA) makes it an ideal entry for fragment-based screening libraries targeting protein kinases, proteases, or protein-protein interaction interfaces [1]. Its compliance with all Rule of Three criteria positions it favorably against larger, more lipophilic 4-aryl thiazolone analogs (e.g., 4-(2-fluorophenyl) derivative, MW 195.21) that carry higher non-specific binding risk [2]. The primary aminomethyl group provides a solvent-exposed hydrogen-bonding vector that can be exploited for initial fragment hit identification via NMR, SPR, or thermal shift assays, while also serving as a synthetic anchor for fragment growing and merging strategies. The 2022 focused library study of fragment-sized thiazoles confirms that amine-substituted thiazole fragments represent attractive and underexplored starting points for FBDD campaigns [3].

Medicinal Chemistry Lead Generation: A Pre-Functionalized Scaffold for 4-Aminomethyl-Directed SAR Exploration in Oncology Programs

The documented antitumor activity of 2-amino-4-(aminomethyl)thiazole derivatives (Liao et al., 2023) and the nanomolar PIM kinase inhibition achieved by optimized aminothiazolones (OX01401: PIM1 IC₅₀ = 15 nM) provide a rational basis for deploying the target compound as a core scaffold in oncology-focused medicinal chemistry [1][2]. The pre-installed aminomethyl group eliminates 1–2 synthetic steps compared to 4-(bromomethyl)thiazol-2(3H)-one, enabling rapid parallel synthesis of amide, sulfonamide, and urea libraries for SAR exploration [3]. The thiazolone oxidation state (C=O at position 2) provides a distinct electronic and tautomeric profile compared to the 2-aminothiazole series, potentially offering differentiated selectivity and metabolic stability profiles that merit systematic investigation.

Chemical Biology Probe Development: Aqueous-Compatible Hydrochloride Salt for Biochemical and Cellular Assay Profiling

The hydrochloride salt form ensures superior aqueous solubility (LogD pH 7.4 ≈ −1.76) compared to neutral thiazolone analogs, reducing or eliminating the need for DMSO co-solvents in biochemical assay buffers [1][2]. This property is particularly valuable for enzyme kinetics studies, biophysical binding assays (SPR, ITC), and cell-based experiments where organic solvent concentrations must be minimized to avoid artifactual effects on protein structure or cell viability. The compound's purity specification of 95% (with batch-specific COA available from reputable suppliers) supports reproducible quantitative pharmacology experiments [3]. The target compound's well-defined single-component nature contrasts with multi-component mixtures sometimes encountered with less pure commercial thiazolone derivatives.

Diversity-Oriented Synthesis and Heterocyclic Chemistry: A Versatile Aminomethyl-Thiazolone Building Block for Compound Library Construction

The primary amine at the 4-aminomethyl position enables a broad range of chemical transformations—acylation, reductive amination, sulfonylation, urea formation, and Schiff base condensation—making the target compound a versatile building block for diversity-oriented synthesis [1]. This positions it advantageously against the non-functionalized 4-aryl thiazolones (zero synthetic handles at the 4-position) and the 4-(bromomethyl) analog (which requires additional steps to introduce amine-based diversity elements) [2][3]. The low molecular weight and favorable LogP enable the construction of diverse compound libraries that remain within drug-like property space after derivatization, supporting both hit-to-lead and lead optimization phases in industrial and academic drug discovery settings.

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